

# In-Depth Technical Guide: 4-(Cyclopropylsulfonyl)phenylboronic acid

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## Compound of Interest

4-

Compound Name: (Cyclopropylsulfonyl)phenylboronic acid

Cat. No.: B567998

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CAS Number: 1217501-07-9

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This technical guide provides a detailed overview of **4-(Cyclopropylsulfonyl)phenylboronic acid**, a valuable building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

## Chemical Properties and Safety Information

**4-(Cyclopropylsulfonyl)phenylboronic acid** is a white to off-white solid. Below is a summary of its key chemical properties.

Property	Value	Source
CAS Number	1217501-07-9	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>4</sub> S	<a href="#">[1]</a>
Molecular Weight	226.1 g/mol	<a href="#">[1]</a>
Purity	≥98% (typical)	<a href="#">[1]</a>
Storage	Room temperature	<a href="#">[1]</a>

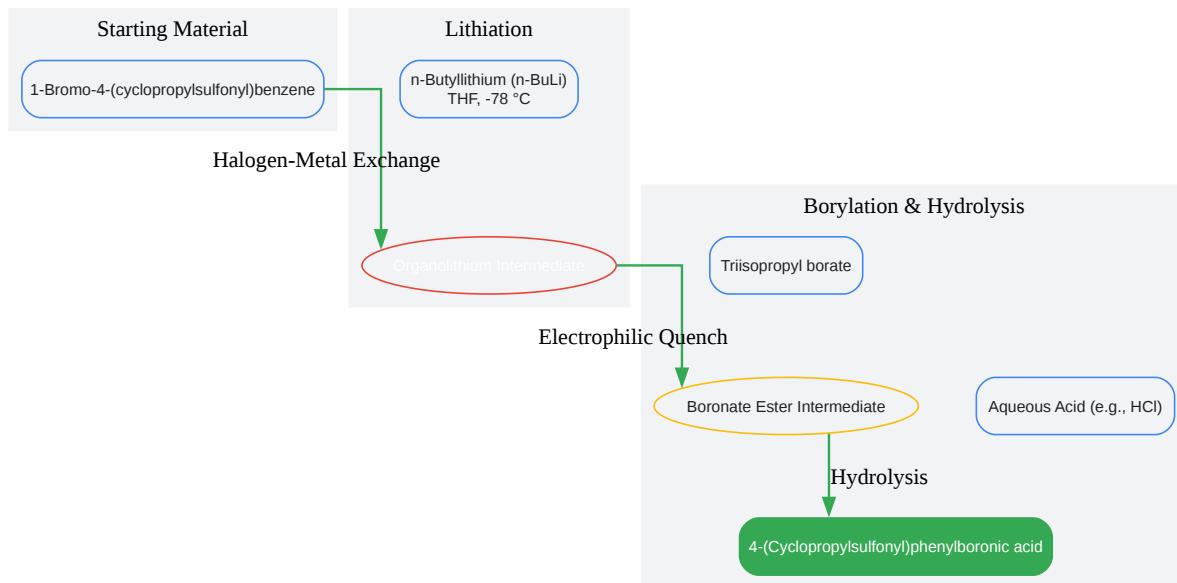
#### Safety and Handling:

**4-(Cyclopropylsulfonyl)phenylboronic acid** should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-(Cyclopropylsulfonyl)phenylboronic acid** is not readily available in peer-reviewed literature, a plausible and commonly employed synthetic route involves a lithiation-borylation sequence starting from 1-bromo-4-(cyclopropylsulfonyl)benzene (CAS 648906-28-9). This method is a standard procedure for the preparation of arylboronic acids.

#### Logical Synthesis Workflow:

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Caption: Proposed synthesis of **4-(Cyclopropylsulfonyl)phenylboronic acid**.

Experimental Protocol (General Procedure for Lithiation-Borylation):

- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-(cyclopropylsulfonyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

- **Borylation:** Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
- **Hydrolysis and Workup:** The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by recrystallization or column chromatography to yield **4-(Cyclopropylsulfonyl)phenylboronic acid**.

## Spectroscopic Data

Detailed experimental spectroscopic data for **4-(Cyclopropylsulfonyl)phenylboronic acid** is not widely published. However, based on the analysis of similar compounds, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data:

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic protons (AA'BB' system) in the range of 7.5-8.2 ppm. A multiplet for the methine proton of the cyclopropyl group around 2.5-3.0 ppm. Multiplets for the methylene protons of the cyclopropyl group between 0.8-1.5 ppm. A broad singlet for the boronic acid protons (-B(OH) <sub>2</sub> ) which is exchangeable with D <sub>2</sub> O.
<sup>13</sup> C NMR	Aromatic carbons in the range of 125-145 ppm. The carbon attached to the boron atom may be broad or not observed. Signals for the cyclopropyl carbons would appear in the upfield region.
FT-IR (cm <sup>-1</sup> )	Strong O-H stretching band around 3200-3500 cm <sup>-1</sup> . Strong S=O stretching bands around 1300-1350 cm <sup>-1</sup> (asymmetric) and 1150-1200 cm <sup>-1</sup> (symmetric). B-O stretching vibrations around 1350-1400 cm <sup>-1</sup> . Aromatic C-H and C=C stretching vibrations.
Mass Spec. (MS)	The molecular ion peak [M] <sup>+</sup> or protonated molecule [M+H] <sup>+</sup> should be observable. Fragmentation may involve the loss of the cyclopropyl group, sulfonyl group, and water from the boronic acid moiety.

## Applications in Suzuki-Miyaura Cross-Coupling Reactions

**4-(Cyclopropylsulfonyl)phenylboronic acid** is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.<sup>[2]</sup> This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents. The cyclopropylsulfonyl group can influence the electronic properties of the molecule and provide a vector for further functionalization or interaction with biological targets.

## General Suzuki-Miyaura Coupling Workflow:

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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General Procedure for Suzuki-Miyaura Coupling):

- Reaction Setup: In a Schlenk flask, combine **4-(Cyclopropylsulfonyl)phenylboronic acid** (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent (e.g., toluene, 1,4-dioxane, or DMF).
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.

This technical guide serves as a foundational resource for the use of **4-(Cyclopropylsulfonyl)phenylboronic acid**. Researchers are encouraged to consult the primary literature for specific applications and to optimize reaction conditions for their particular substrates.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
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